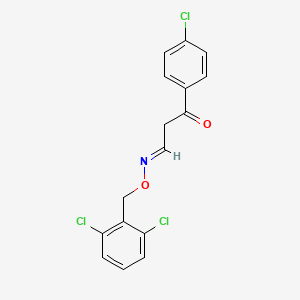
3-(4-chlorophenyl)-3-oxopropanal O-(2,6-dichlorobenzyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-chlorophenyl)-3-oxopropanal O-(2,6-dichlorobenzyl)oxime is a useful research compound. Its molecular formula is C16H12Cl3NO2 and its molecular weight is 356.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The first synthesis of some novel 4-chloro chalcone-based oxime ethers, including compounds similar to 3-(4-chlorophenyl)-3-oxopropanal O-(2,6-dichlorobenzyl)oxime, has been reported. These compounds were synthesized and characterized using spectroscopic methods, and their properties were further investigated through Density Functional Theory (DFT) calculations. The study explored the molecular structure, electronic properties, and potential reactivity of these novel compounds, highlighting their significance in the field of organic chemistry and material science (Erdogan, 2016).
Advanced Oxidation Processes
Advanced oxidation processes (AOPs) utilizing the redox cycle of Cr(III)/Cr(VI) have demonstrated the potential for oxidative degradation of aqueous organic pollutants, using 4-chlorophenol as a model substrate. The process leverages the transformation of Cr(III) to Cr(VI) in the presence of hydrogen peroxide, generating highly reactive hydroxyl radicals. This innovative approach offers a viable solution for the treatment of contaminated water, showcasing the environmental applications of compounds with similar chemical functionalities (Bokare & Choi, 2011).
Environmental Toxicology
The environmental and toxicological impacts of benzophenone-based compounds, akin to the structural features of this compound, have been studied. Oxybenzone, a related compound, has been identified as an emerging contaminant from sunscreen products, demonstrating the importance of understanding the environmental fate and effects of such chemicals. This research underscores the need for evaluating the ecological and human health risks associated with the widespread use of these compounds (DiNardo & Downs, 2018).
Heterogeneous Catalysis
Research on heterogeneous activation of Oxone (peroxymonosulfate) using cobalt oxides highlights the potential of metal oxides in catalyzing the degradation of organic pollutants, such as 2,4-dichlorophenol, via a sulfate radical mechanism. This study provides insights into the use of metal oxide catalysts for environmental remediation, presenting a direct application of catalysis principles relevant to compounds with similar structural characteristics (Anipsitakis, Stathatos, & Dionysiou, 2005).
Properties
IUPAC Name |
(3E)-1-(4-chlorophenyl)-3-[(2,6-dichlorophenyl)methoxyimino]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3NO2/c17-12-6-4-11(5-7-12)16(21)8-9-20-22-10-13-14(18)2-1-3-15(13)19/h1-7,9H,8,10H2/b20-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTPFAANEKPIFI-AWQFTUOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CON=CCC(=O)C2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CO/N=C/CC(=O)C2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Phenyl-1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2759681.png)
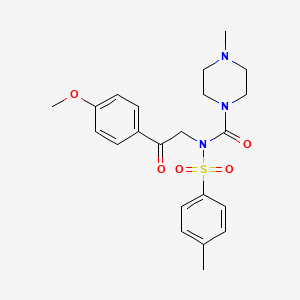
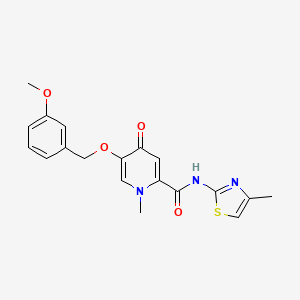
![Methyl 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate](/img/structure/B2759686.png)

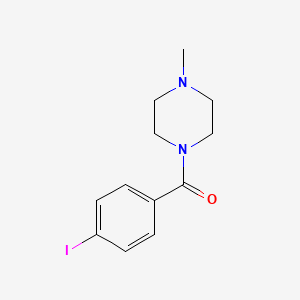
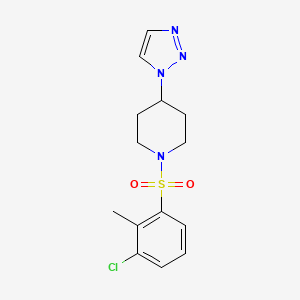
![2-(2,5-dioxopyrrolidin-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2759694.png)
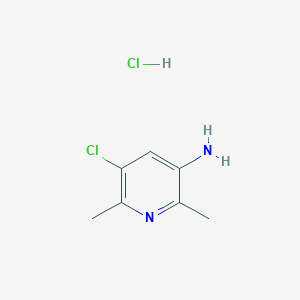
![2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid](/img/structure/B2759697.png)
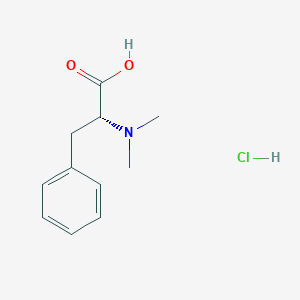
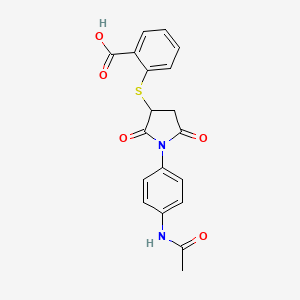
![2-(2H-1,3-benzodioxol-5-yl)-5-[(3-methoxyphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2759700.png)
